molecular formula C7H15NO B3053535 1-(Piperidin-3-yl)ethanol CAS No. 5434-88-8

1-(Piperidin-3-yl)ethanol

Cat. No. B3053535
CAS RN: 5434-88-8
M. Wt: 129.2 g/mol
InChI Key: DIIJLQSRNWMPCC-UHFFFAOYSA-N
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Description

1-(Piperidin-3-yl)ethanol is a chemical compound with the CAS Number: 5434-88-8 . It has a molecular weight of 129.2 . The IUPAC name for this compound is 1-(3-piperidinyl)ethanol .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . Specific methods of piperidine synthesis have been widely studied . For instance, a method for the double C-H functionalization/cyclization of 1,3-ene-dienes with electron-withdrawing groups via a hydride shift has been proposed .


Molecular Structure Analysis

The molecular structure of 1-(Piperidin-3-yl)ethanol consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines can act both as a part of the pharmacophore, interacting directly with the active site of enzymes, and as a convenient building block to achieve the desired conformation and physical properties of pharmaceuticals .


Physical And Chemical Properties Analysis

1-(Piperidin-3-yl)ethanol is a powder with a melting point of 67-70°C .

Scientific Research Applications

Anticancer Applications

Piperidine derivatives, including 1-(Piperidin-3-yl)ethanol, have been utilized in various ways as anticancer agents . They have shown promising results in inhibiting the proliferation and metastasis of various types of cancers both in vitro and in vivo .

Antiviral and Anti-HIV Applications

Piperidine derivatives have shown activity as antiviral and anti-HIV agents . A series of new isatin derivatives was designed and synthesized as broad-spectrum antiviral agents . The antiviral activities of these compounds were pursued against three viruses, namely influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) .

Antimalarial Applications

Piperidine derivatives have been utilized as antimalarial agents . They have shown significant potential in inhibiting the growth of Plasmodium parasites, which cause malaria .

Antimicrobial and Antifungal Applications

Piperidine derivatives have demonstrated antimicrobial and antifungal properties . They have been effective against a variety of bacterial and fungal strains, contributing to their potential use in treating infectious diseases .

Anti-Alzheimer, Antipsychotic, and Anticoagulant Applications

Piperidine derivatives have been utilized in different ways as anti-Alzheimer, antipsychotic, and anticoagulant agents . They have shown potential in the treatment of Alzheimer’s disease, various psychiatric disorders, and in preventing blood clots .

These are just a few of the many potential applications of 1-(Piperidin-3-yl)ethanol and its derivatives. It’s clear that this compound has a wide range of uses in scientific research and drug discovery .

Safety And Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided and inhalation of vapour or mist should be prevented . It is recommended to use this compound only in a well-ventilated area and keep containers securely sealed when not in use .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.

properties

IUPAC Name

1-piperidin-3-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(9)7-3-2-4-8-5-7/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIJLQSRNWMPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280024
Record name 1-(piperidin-3-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-3-yl)ethanol

CAS RN

5434-88-8
Record name NSC15126
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15126
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(piperidin-3-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(piperidin-3-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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